molecular formula C24H28N4O B11621635 3-[4-(2-Methylpropanoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-[4-(2-Methylpropanoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B11621635
M. Wt: 388.5 g/mol
InChI Key: ZEBRMTVTXWFYBM-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a long name, so let’s break it down:

      Core Structure: The core structure is a tetrahydroisoquinoline, which consists of a fused benzene ring and a piperidine ring.

  • This compound’s systematic name is quite descriptive, reflecting its complex structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer some potential steps:

        Step 1: Synthesize the tetrahydroisoquinoline core (e.g., via Pictet–Spengler reaction).

        Step 2: Introduce the piperazine ring (with the methylpropanoyl group) at position 3.

        Step 3: Attach the phenyl group at position 4.

        Step 4: Introduce the cyano group at position 1 of the piperazine ring.

    • Industrial production methods likely involve optimization of these steps for efficiency and yield.
  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: As a complex heterocyclic compound, it could serve as a building block for drug discovery or materials chemistry.

      Biology and Medicine: Investigate its potential as a pharmacologically active compound (e.g., as an antipsychotic or analgesic).

      Industry: Explore its use in organic synthesis or as a ligand in coordination chemistry.

  • Mechanism of Action

    • Unfortunately, specific information on its mechanism of action is not readily available. Further research would be needed to elucidate this.
  • Comparison with Similar Compounds

    • Similar compounds include other tetrahydroisoquinolines, piperazine derivatives, and cyano-substituted molecules.
    • Uniqueness lies in the combination of these features.

    Properties

    Molecular Formula

    C24H28N4O

    Molecular Weight

    388.5 g/mol

    IUPAC Name

    3-[4-(2-methylpropanoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

    InChI

    InChI=1S/C24H28N4O/c1-17(2)24(29)28-14-12-27(13-15-28)23-21(16-25)19-10-6-7-11-20(19)22(26-23)18-8-4-3-5-9-18/h3-5,8-9,17H,6-7,10-15H2,1-2H3

    InChI Key

    ZEBRMTVTXWFYBM-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C(=O)N1CCN(CC1)C2=C(C3=C(CCCC3)C(=N2)C4=CC=CC=C4)C#N

    Origin of Product

    United States

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